(Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid
Overview
Description
Phosphoryl compounds, such as “(Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid”, are often used in organic synthesis due to their reactivity and versatility . They usually contain a phosphorus atom bonded to an acyl group and two alkoxy groups .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a phosphorus trichloride with an alcohol to form a phosphoryl compound . The resulting compound can then be further reacted with other reagents to introduce additional functional groups .Molecular Structure Analysis
The molecular structure of such compounds typically includes a central phosphorus atom bonded to an acyl group and two alkoxy groups . The bromo-phenyl group is likely attached to the acetic acid moiety, forming an aromatic ester .Chemical Reactions Analysis
Phosphoryl compounds can participate in a variety of chemical reactions. For example, they can undergo nucleophilic substitution reactions, where the bromine atom could be replaced by a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely depending on their specific structure. Generally, they are stable under normal conditions but can react with strong oxidizing agents .Scientific Research Applications
Dental Applications
One of the notable applications of (diethoxy-phosphoryl)-acetic acid, a related compound to (diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid, is in the field of dentistry. It has been used in the synthesis of novel phosphonated methacrylate monomers for dental applications. These monomers have shown high crosslinking tendencies during thermal bulk and solution polymerizations, indicating their potential for developing strong dental materials (Yeniad, Albayrak, Olcum, & Avci, 2008).
Chemical Structure and Synthesis
The chemical structure and synthesis of closely related compounds have been extensively studied. For instance, 2-(3-Bromo-4-methoxyphenyl)acetic acid, a similar compound, was synthesized through the regioselective bromination of 4-methoxyphenylacetic acid, and its molecular structure was detailed, contributing to our understanding of the electronic properties of such compounds (Guzei, Gunderson, & Hill, 2010).
Antimicrobial and Cytotoxicity Studies
Research into the development of novel oxazol-5(4H)-ones using derivatives of (diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid has been conducted. These studies have included assessments of their cytotoxicity and in vitro antimicrobial activity, suggesting their potential in pharmacology and drug development (Rosca, 2020).
Synthesis of Fused Triazoles
Diethoxyphosphinyl acetic acid hydrazide, a compound related to (diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid, has been utilized in the synthesis of fused triazoles. This highlights its utility in complex chemical syntheses, offering a convenient process for the preparation of these compounds (Liu, Palmer, & Sorgi, 2004).
Agricultural Applications
In the agricultural sector, derivatives of (diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid have been designed and synthesized for use as herbicidal agents. These compounds have shown moderate to good herbicidal activities, indicating their potential as effective agricultural chemicals (Jin, Zhao, Lu, Kuemmel, Zhang, & Wang, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(3-bromophenyl)-2-diethoxyphosphorylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrO5P/c1-4-18-20(16,19-5-2)12(13(15)17-3)10-7-6-8-11(14)9-10/h6-9,12H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXJMHATVLWJSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC(=CC=C1)Br)C(=O)OC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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